molecular formula C10H16N4S B2703013 N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine CAS No. 2034420-87-4

N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine

Cat. No.: B2703013
CAS No.: 2034420-87-4
M. Wt: 224.33
InChI Key: JCFCHNJXLDEYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine: is a heterocyclic compound that features a pyrimidine ring substituted with a thiomorpholine and dimethylamine group

Mechanism of Action

The mechanism of action of “N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine” would depend on its specific biological or chemical activity, which is not indicated by its name alone .

Future Directions

The potential applications and future directions for “N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine” would depend on its specific properties and activities. Pyrimidine derivatives have been studied for a wide range of applications, from medicinal chemistry to materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with thiomorpholine and dimethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine is unique due to the presence of both a thiomorpholine and a dimethylamine group on the pyrimidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N,N-dimethyl-6-thiomorpholin-4-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4S/c1-13(2)9-7-10(12-8-11-9)14-3-5-15-6-4-14/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFCHNJXLDEYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.